3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-fluoro-4-(oxan-4-yloxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO4S/c12-18(14,15)9-1-2-11(10(13)7-9)17-8-3-5-16-6-4-8/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBKPAAYHBWCKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride typically follows these key steps:
- Aromatic sulfonation to introduce the sulfonic acid group onto the benzene ring.
- Chlorination of the sulfonic acid to convert it into the sulfonyl chloride.
- Protection or introduction of the oxan-4-yloxy substituent either before or after sulfonylation depending on reactivity and stability.
- Purification and isolation of the sulfonyl chloride product.
Sulfonation and Chlorosulfonation Process
A representative method for preparing benzene sulfonyl chlorides, adaptable to the fluorinated and oxan-4-yloxy substituted benzene, is described in patent CN105693568A. The process involves:
- Sulfonation using chlorosulfonic acid : Chlorosulfonic acid is added to the aromatic substrate under controlled temperature (below 60 °C) to form the sulfonyl chloride intermediate directly or the sulfonic acid intermediate which is then converted.
- Mass ratios : The chlorosulfonic acid to benzene derivative ratio is maintained around 3 to 3.2:1 for optimal yield.
- Reaction conditions : Stirring and incubation for about 1 hour at sub-60 °C temperatures to avoid decomposition.
- Hydrogen chloride gas management : Evolved HCl gas is condensed and absorbed in a two-stage falling film absorption system to recover hydrochloric acid solution, improving environmental and economic aspects.
This method yields a sulfonyl chloride product with high purity (up to 99.5%) and a yield of approximately 75% for benzene sulfonyl chloride derivatives, which can be extrapolated to substituted benzene sulfonyl chlorides like this compound with appropriate substrate adjustments.
Hydrolysis and Neutralization Steps
Following sulfonation:
- Hydrolysis : Water is added to the reaction mixture at a controlled temperature below 60 °C to hydrolyze excess chlorosulfonic acid and to separate sulfuric acid from the organic layer.
- Layer separation : After stirring and standing, the sulfuric acid layer is separated, and the organic layer containing the sulfonyl chloride is processed further.
- Neutralization : The organic layer is neutralized with aqueous sodium hydroxide or liquid caustic soda until neutral pH is reached to remove acidic impurities.
- Vacuum distillation : The neutralized organic layer is subjected to vacuum distillation at about 150 °C under reduced pressure (~0.098 MPa) to isolate the sulfonyl chloride product and separate byproducts such as diphenyl sulfone residues.
Alternative Synthetic Routes Involving Activation and Friedel-Crafts Acylation
Patent WO2015080435A1 describes a multi-step synthetic approach for related fluorobenzene sulfonamide derivatives which can be adapted for sulfonyl chloride preparation:
- Activation of carboxylic acid derivatives to acid chlorides.
- Friedel-Crafts acylation with catalysts like iron chloride or aluminum chloride at low temperatures (1 °C to 25 °C) in solvents such as dichloromethane or chlorobenzene.
- Intramolecular cyclization and oxidation steps to form sulfoxide or sulfone intermediates.
- Activation of sulfinate compounds to sulfonyl chlorides using reagents such as thionyl chloride or sulfuryl chloride in inert solvents at low temperatures (-10 °C to 0 °C).
Although this route is more complex, it offers precise control over substitution patterns and can be tailored for sensitive substituents like fluorine and oxan-4-yloxy groups.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Sulfonation | Chlorosulfonic acid + 3-fluoro-4-(oxan-4-yloxy)benzene | <60 | 1 hour | Mass ratio chlorosulfonic acid:benzene ~3:1 |
| Hydrolysis | Water addition | <60 | 30 min stir + 30 min stand | Separation of sulfuric acid layer |
| Neutralization | Liquid caustic soda (NaOH) | Ambient | Until neutral pH | Removal of acidic impurities |
| Vacuum Distillation | Heating under vacuum (0.098 MPa) | 150 | Until product collected | Isolates sulfonyl chloride product |
| Oxan-4-yloxy introduction | Reaction with oxan-4-yl chloride + acid catalyst | Ambient to mild heating | Variable | Prior to sulfonation for protection |
Research Findings and Practical Considerations
- The controlled temperature during sulfonation and hydrolysis is critical to prevent decomposition and side reactions.
- The mass ratios of chlorosulfonic acid to substrate influence the yield and purity.
- Recovery of HCl gas improves environmental sustainability and process economics.
- The oxan-4-yloxy group provides stability and protection for hydroxyl functionalities during sulfonation.
- Vacuum distillation under reduced pressure ensures high purity sulfonyl chloride suitable for further synthetic applications.
- Alternative multi-step synthetic routes allow for fine-tuning of substitution and functional group compatibility but are more complex and resource-intensive.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and other organic solvents.
Major Products Formed
The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide .
Scientific Research Applications
3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other molecules, leading to the formation of sulfonamide or other derivatives . This reactivity makes it useful in modifying biological molecules and studying enzyme inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Sulfonyl chlorides are highly reactive toward nucleophiles, but substituents on the aromatic ring modulate this reactivity:
- Electron-withdrawing groups (EWGs) , such as halogens or trifluoromethoxy groups, enhance the electrophilicity of the sulfonyl chloride, accelerating reactions like hydrolysis or amidation.
- Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, reduce reactivity by destabilizing the transition state during nucleophilic substitution.
Physical Properties and Solubility
- Molecular Weight (MW) and Polarity : Bulkier substituents (e.g., oxan-4-yloxy) increase MW and may reduce solubility in polar solvents. For example:
- 3-Fluoro-4-methylbenzenesulfonyl chloride (MW 208.63 g/mol, ) is smaller and more lipophilic than the target compound (estimated MW ~290.73 g/mol).
- 3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride (MW 315.77 g/mol, ) has a sulfonamide group, enhancing polarity and aqueous solubility via hydrogen bonding .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride is a compound with notable structural features that suggest potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C11H12ClFO4S
Molecular Weight: 294.73 g/mol
CAS Number: 1343859-00-6
This compound contains a sulfonyl chloride functional group, which is known for its reactivity and utility in organic synthesis. The presence of a fluorine atom and an oxane moiety may influence its biological interactions and solubility.
Biological Activity Overview
The biological activity of sulfonyl chlorides often relates to their ability to modify proteins and nucleic acids, impacting various cellular processes. Compounds similar to this compound have been studied for their antiproliferative effects against cancer cell lines.
Sulfonyl chlorides can act as electrophiles, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This property is crucial for their role in inhibiting enzymes or disrupting cellular pathways involved in disease progression.
Case Studies and Research Findings
-
Antiproliferative Activity :
Research has shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, studies on phenyl sulfonate derivatives have demonstrated their ability to inhibit cell growth in nanomolar concentrations across multiple cancer types, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells . Table 1: Antiproliferative Activity of Related CompoundsCompound Cell Line IC50 (nM) PIB-SO HT-29 50 PPB-SO M21 75 CA-4 MCF7 100 -
Mechanistic Insights :
The mechanism of action for these compounds often involves disruption of the microtubule network within cells, leading to cell cycle arrest at the G2/M phase . This disruption is critical for inducing apoptosis in cancer cells, making these compounds potential candidates for further development in cancer therapy. -
Toxicity Profiles :
While exploring the therapeutic potential, it is also essential to assess the toxicity profiles. Many sulfonyl chlorides exhibit cytotoxicity; however, studies have indicated that certain derivatives maintain low toxicity levels while effectively inhibiting tumor growth in vivo models, such as chick chorioallantoic membrane assays .
Q & A
Basic: What are the optimal synthetic routes for 3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride?
Methodological Answer:
The synthesis of sulfonyl chloride derivatives often involves chlorosulfonation of aromatic precursors or substitution reactions. For example, in related compounds like 4-(3-Fluorobenzyloxy)benzene-1-sulfonyl chloride , yields exceeding 90% were achieved using benzyloxy-substituted precursors under controlled chlorosulfonation conditions . For the target compound, introducing the oxan-4-yloxy group (tetrahydropyran ether) may require protection/deprotection strategies to avoid side reactions. Key steps include:
- Substituent Positioning : Fluorine at the 3-position and oxan-4-yloxy at the 4-position may influence steric and electronic effects during sulfonation.
- Reagent Selection : Use sulfuryl chloride (SOCl) or chlorosulfonic acid in inert solvents (e.g., dichloromethane) at low temperatures (0–5°C) to minimize decomposition.
- Yield Optimization : Monitor reaction progress via TLC or in-situ IR spectroscopy to detect sulfonic acid intermediates (ν(SOCl) ≈ 1199 cm) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identify key functional groups:
- Sulfonyl chloride (ν(SOCl) ≈ 1199–1200 cm) .
- C-F stretching (ν(C-F) ≈ 1100–1250 cm).
- Ether C-O-C (ν ≈ 1100–1250 cm) from the oxan-4-yloxy group.
- H NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and oxan-4-yloxy protons (δ 3.0–4.5 ppm for CH and CH groups).
- C NMR : Confirm sulfonyl chloride (δ 140–150 ppm) and tetrahydropyran carbons (δ 60–80 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] and fragmentation patterns. Cross-reference with computational predictions .
Advanced: How does the oxan-4-yloxy group influence reactivity in nucleophilic substitutions?
Methodological Answer:
The oxan-4-yloxy group acts as an electron-donating ether, which may decrease the electrophilicity of the sulfonyl chloride group compared to electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups). To study this:
- Kinetic Studies : Compare reaction rates with nucleophiles (e.g., amines, alcohols) against analogs like 4-(trifluoromethyl)benzenesulfonyl chloride (higher reactivity due to -CF) .
- Computational Analysis : Use density functional theory (DFT) to calculate partial charges on the sulfur atom. The oxan-4-yloxy group may reduce positive charge density, slowing nucleophilic attack.
- Solubility Effects : The tetrahydropyran group enhances solubility in organic solvents, facilitating reactions in non-polar media .
Advanced: How can computational modeling predict electronic effects of substituents?
Methodological Answer:
- DFT Calculations : Optimize the molecular geometry and compute electrostatic potential maps to visualize electron-deficient regions (e.g., sulfonyl chloride group).
- Hammett Constants : Use σ values for substituents (e.g., σ for fluorine ≈ 0.34) to predict resonance/inductive effects on reaction kinetics.
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess reactivity. Fluorine’s electronegativity may lower LUMO energy, enhancing electrophilicity .
Data Contradiction: How to resolve discrepancies in reported spectral data?
Methodological Answer:
Discrepancies in melting points or NMR shifts may arise from impurities or solvent effects. Strategies include:
- Reproducibility Checks : Synthesize the compound using published protocols and compare data.
- Cross-Validation : Use multiple techniques (e.g., XRD for crystal structure, DSC for melting point).
- Solvent Standardization : Report NMR data in consistent solvents (e.g., CDCl vs. DMSO-d). For example, δ 8.32–8.05 ppm (aromatic protons) in CDCl for similar sulfonyl chlorides .
Basic: What purification methods ensure high purity for biological assays?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility.
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for ≥95% purity .
Advanced: How to analyze stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C with controlled humidity. Monitor degradation via:
- HPLC : Track impurity peaks over time.
- Karl Fischer Titration : Measure moisture content.
- IR Spectroscopy : Detect hydrolysis (loss of ν(SOCl) and appearance of ν(SOH)) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
